molecular formula C6H14N2S B15304856 2-(Thiomorpholin-3-yl)ethan-1-amine CAS No. 933736-12-0

2-(Thiomorpholin-3-yl)ethan-1-amine

Cat. No.: B15304856
CAS No.: 933736-12-0
M. Wt: 146.26 g/mol
InChI Key: IHDAHNWLMHQQBP-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-3-yl)ethan-1-amine (CAS 933736-12-0) is a valuable thiomorpholine derivative with a molecular formula of C6H14N2S and a molecular weight of 146.25 g/mol. This compound features a primary amine group tethered to the 3-position of a thiomorpholine ring, a structure known to confer significant potential in medicinal chemistry and drug discovery research. The thiomorpholine scaffold, containing a sulfur atom, can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a versatile building block for structure-activity relationship (SAR) studies. This amine is a key synthetic intermediate for constructing more complex molecules. The primary amine group serves as a handle for further functionalization via amidation, reductive amination, or urea formation, allowing researchers to create diverse compound libraries. Its structure suggests potential application in the development of probes for neuroscientific research, similar to how related morpholin-3-one derivatives have been optimized for imaging enzymes in the brain . Furthermore, compounds featuring amine side chains on heterocyclic cores are extensively investigated in various therapeutic areas, including as inhibitors for enzymes like monoacylglycerol lipase (MAGL) and in the synthesis of bis-aminated heterocycles relevant in anticancer and anti-infective research . The product is provided with a minimum purity of 97% and should be stored in a cool, dry place for long-term stability. This chemical is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933736-12-0

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-thiomorpholin-3-ylethanamine

InChI

InChI=1S/C6H14N2S/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2

InChI Key

IHDAHNWLMHQQBP-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1)CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Thiomorpholin 3 Yl Ethan 1 Amine and Its Analogues

De Novo Synthesis of the Thiomorpholine (B91149) Ring Incorporating the Ethanamine Side Chain

De novo synthesis offers the advantage of building complexity from simple, acyclic precursors, often allowing for the early introduction of key functional groups and stereocenters. This approach is fundamental when the target substitution pattern is not easily accessible through the modification of the parent heterocycle.

Cyclization Reactions Utilizing Multicomponent Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient approach to generating molecular complexity. jchemrev.com While the literature does not extensively describe a specific MCR for the direct synthesis of 2-(thiomorpholin-3-yl)ethan-1-amine, the principles of MCRs can be applied to construct the thiomorpholine core. For instance, a hypothetical MCR could involve an aldehyde, an amine, a thiol, and a fourth component that brings in the side chain precursor. A reaction between an amino-thiol (like cysteine), an aldehyde, and an isocyanide (Ugi reaction) or other reactive species could potentially assemble the core structure in a single step.

The development of such a multicomponent reaction is an area of ongoing interest, as it would streamline the synthesis, reduce waste, and allow for the rapid generation of a library of analogues by varying each of the starting components. nih.gov For example, a four-component reaction has been successfully used to prepare a range of dihydropyrimidines and thiazines, demonstrating the power of MCRs in heterocycle synthesis. google.com Adapting such strategies to the thiomorpholine framework remains a promising avenue for future synthetic exploration.

Ring-Closing Metathesis Approaches for Thiomorpholine Formation

Ring-closing metathesis (RCM) has become a powerful and widely used tool for the synthesis of unsaturated rings, including nitrogen and sulfur-containing heterocycles. rsc.org The reaction, typically catalyzed by ruthenium complexes like Grubbs' or Schrock's catalysts, facilitates the intramolecular cyclization of a diene to form a cycloalkene and volatile ethylene. rsc.org This methodology is valued for its functional group tolerance and its ability to form rings of various sizes (5- to 30-membered rings). rsc.org

For the synthesis of a thiomorpholine precursor, a diallylic amine derivative containing a thioether linkage would be required. A plausible RCM precursor could be an N-protected S-allyl-N-allyl-2-aminoethanethiol. The RCM reaction would yield a dihydro-1,4-thiazine ring, an unsaturated version of thiomorpholine. Subsequent reduction of the double bond would furnish the saturated thiomorpholine scaffold. The key advantage of this approach is the potential to control the stereochemistry of substituents on the acyclic precursor, which can then be translated into the final cyclic product. While RCM is extensively used for complex natural products acs.org, its application for creating functionalized thiomorpholines provides a flexible, albeit multi-step, synthetic route.

Photochemical and Radical-Mediated Cyclizations

Photochemical and radical-mediated reactions offer unique pathways for ring formation under mild conditions. A notable example is the de novo synthesis of the parent thiomorpholine ring via a telescoped photochemical thiol-ene reaction followed by a cyclization sequence. chemrxiv.orgwikipedia.org This process utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as inexpensive starting materials. chemrxiv.orgnih.gov

The key step is the photochemical thiol-ene "click" reaction, which proceeds via a free-radical mechanism. chemrxiv.org This reaction is initiated by UV irradiation in the presence of a photocatalyst, such as 9-fluorenone (B1672902), and leads to the quantitative formation of a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate. chemrxiv.org This intermediate is then cyclized to thiomorpholine through a subsequent base-mediated step. chemrxiv.orgacs.org The entire process can be performed in a continuous flow setup, making it highly efficient and scalable. chemrxiv.org This method stands out for its atom economy and cost-efficiency compared to other multi-step classical routes. chemrxiv.org

Reaction Stage Reagents and Conditions Intermediate/Product Yield Reference
Photochemical Thiol-EneCysteamine HCl, Vinyl Chloride, 9-fluorenone (photocatalyst), UV light2-(2-chloroethylthio)ethylamine HClQuantitative chemrxiv.org
Base-mediated CyclizationDIPEA, 100 °CThiomorpholine86-89% (NMR Yield) chemrxiv.org
This interactive table summarizes the key stages of the photochemical synthesis of thiomorpholine.

Functionalization of Pre-formed Thiomorpholine Scaffolds

An alternative and often more direct route involves modifying a pre-formed thiomorpholine ring. This strategy is particularly effective if suitable thiomorpholine-based starting materials are available. The key is to introduce the ethanamine side chain at the C3 position through standard organic transformations. A crucial starting material for such functionalization is thiomorpholine-3-carboxylic acid or its derivatives, which can be synthesized from L-cysteine. nih.govchemscene.com

Reductive Amination Techniques for Ethanamine Introduction

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize amines from carbonyl compounds. acs.orgbirmingham.ac.uk To apply this to the synthesis of this compound, a precursor such as 2-(thiomorpholin-3-yl)acetaldehyde would be required. However, a more accessible and stable precursor is 2-(thiomorpholin-3-yl)acetic acid, which is commercially available. birmingham.ac.uk

A viable pathway involves the conversion of the carboxylic acid to a primary amide, followed by reduction. This sequence, while not a classical reductive amination, achieves the same outcome of converting a C=O group (within the amide) into a CH₂-NH₂ group.

Proposed Synthetic Sequence:

Amide Formation: 2-(Thiomorpholin-3-yl)acetic acid is first activated, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂) or by using a peptide coupling agent like HATU. The activated species is then treated with ammonia (B1221849) to yield 2-(thiomorpholin-3-yl)acetamide.

Amide Reduction: The resulting amide is reduced to the target primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

This sequence is robust and allows for the introduction of the ethanamine side chain onto the pre-formed thiomorpholine ring.

Transformation Typical Reagents Function Reference
Carboxylic Acid to Amide1. SOCl₂ or (COCl)₂2. NH₃Activation followed by amidationGeneral Knowledge
Amide to AmineLiAlH₄ or BH₃•THFReduction of amide carbonylGeneral Knowledge
This interactive table outlines a proposed functionalization route to the target compound.

Nucleophilic Substitution and Addition Reactions on Thiomorpholine Intermediates

Nucleophilic substitution and addition reactions are fundamental transformations for building chemical structures. google.com A key strategy to synthesize this compound involves a two-carbon homologation of a C3-functionalized thiomorpholine, such as thiomorpholine-3-carboxylic acid. nih.gov

One established method for one-carbon chain extension of a carboxylic acid is the Arndt-Eistert synthesis . This sequence would convert thiomorpholine-3-carboxylic acid into 2-(thiomorpholin-3-yl)acetic acid, a direct precursor. The steps are:

Conversion of the carboxylic acid to its acyl chloride.

Reaction with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement in the presence of a nucleophile (e.g., water) and a catalyst (e.g., silver oxide) to yield the homologated acid.

Once 2-(thiomorpholin-3-yl)acetic acid is obtained, it can be converted to the target amine as described in section 2.2.1. birmingham.ac.uk

Alternatively, a nucleophilic substitution approach could start from 3-(hydroxymethyl)thiomorpholine. This alcohol could be converted into a derivative with a good leaving group, such as 3-(chloromethyl)thiomorpholine, using thionyl chloride. Subsequent reaction with a cyanide source (e.g., NaCN) would yield 2-(thiomorpholin-3-yl)acetonitrile via an Sₙ2 reaction. The nitrile group can then be reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation, completing the synthesis of the ethanamine side chain. This method provides a clear, step-wise construction of the desired functional group on the heterocyclic core.

C-H Functionalization Strategies for Amine Introduction

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov This approach avoids the pre-functionalization of substrates, thereby shortening synthetic sequences. In the context of synthesizing thiomorpholine derivatives, C-H functionalization can be strategically employed to introduce amine functionalities.

Recent advancements have highlighted the use of transition-metal catalysis to activate otherwise inert C-H bonds. nih.gov For instance, a palladium-catalyzed reaction could, in principle, be developed to directly aminate the thiomorpholine ring at a specific position. The development of such reactions often requires careful selection of ligands and oxidants to control regioselectivity and prevent catalyst deactivation. While direct C-H amination of the thiomorpholine ring itself is a developing area, related strategies on similar heterocyclic systems provide a proof of concept. For example, late-stage functionalization of azines, which are also nitrogen-containing heterocycles, has been successfully achieved through various C-H activation manifolds, including radical processes and metal-catalyzed reactions. nih.gov These methodologies could potentially be adapted for the direct introduction of an aminoethyl group onto the thiomorpholine core.

Electrophilic Alkylation and Acylation Methods

Electrophilic alkylation and acylation are fundamental and widely utilized methods for modifying the thiomorpholine scaffold. These reactions typically involve the nitrogen atom of the thiomorpholine ring acting as a nucleophile.

Electrophilic Alkylation: This method is commonly used to introduce substituents onto the nitrogen atom of the thiomorpholine ring. A variety of alkylating agents, such as alkyl halides and tosylates, can be employed. nih.gov For the synthesis of this compound, a protected 2-aminoethyl halide or a similar electrophile could be reacted with a suitable thiomorpholine precursor. The choice of solvent and base is critical to ensure efficient reaction and minimize side products.

Electrophilic Acylation: This process involves the reaction of the thiomorpholine nitrogen with an acylating agent, such as an acyl chloride or anhydride. This results in the formation of an amide linkage. While not a direct route to the target amine, acylation can be a key step in a multi-step synthesis. For example, the resulting amide can be subsequently reduced to the corresponding amine. Intramolecular Friedel-Crafts acylation is another powerful variant, particularly useful for constructing bicyclic or polycyclic systems containing the thiomorpholine motif. masterorganicchemistry.com

Reaction TypeReagentsKey Features
Electrophilic Alkylation Alkyl halides, TosylatesN-functionalization
Electrophilic Acylation Acyl chlorides, AnhydridesFormation of amides, reducible to amines
Intramolecular Friedel-Crafts Acylation Acyl chloride/AlCl₃, Polyphosphoric acid (PPA), Methanesulfonic acid (MSA)Formation of fused ring systems

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. frontiersin.orgnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. youtube.com In the context of thiomorpholine synthesis, a key strategy involves the asymmetric reduction of a prochiral precursor, such as a thiomorpholin-3-one (B1266464). Chiral catalysts, often based on transition metals like ruthenium complexed with chiral ligands, can facilitate the highly enantioselective reduction of the ketone to a chiral alcohol. organic-chemistry.org This alcohol can then be further functionalized to introduce the desired aminoethyl side chain. Another approach involves the asymmetric cyclization of a suitable acyclic precursor, where a chiral catalyst directs the formation of the thiomorpholine ring with high stereocontrol.

Chiral Auxiliary Approach: This method involves the temporary incorporation of a chiral molecule, known as a chiral auxiliary, into the substrate. wikipedia.orgnumberanalytics.comsigmaaldrich.com The auxiliary directs the stereochemical course of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product. For the synthesis of chiral thiomorpholine derivatives, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the thiomorpholine ring or the introduction of the aminoethyl side chain. researchgate.net For example, Evans' chiral auxiliaries (oxazolidinones) are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. youtube.com

Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes, as starting materials. wikipedia.orgnih.govnumberanalytics.com The inherent chirality of these starting materials is carried through the synthetic sequence to the final product. For instance, a chiral amino acid like cysteine, which contains both a thiol and an amine group, could serve as a precursor for the stereoselective synthesis of a chiral thiomorpholine derivative. The stereocenter from the starting amino acid would be incorporated into the final thiomorpholine ring.

StrategyPrincipleExample Application
Asymmetric Catalysis A chiral catalyst directs the stereochemical outcome of a reaction. frontiersin.orgEnantioselective reduction of a thiomorpholin-3-one using a chiral ruthenium catalyst. organic-chemistry.org
Chiral Auxiliary A temporarily attached chiral molecule controls stereoselectivity. wikipedia.orgUse of an Evans' oxazolidinone auxiliary to guide the asymmetric alkylation of a thiomorpholine precursor. youtube.com
Chiral Pool Utilizes readily available enantiopure natural products as starting materials. wikipedia.orgSynthesis of a chiral thiomorpholine derivative starting from L-cysteine.

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient production of fine chemicals and pharmaceuticals. rsc.org This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation.

A notable example is the development of a continuous flow process for the synthesis of the parent thiomorpholine ring. nih.govresearchgate.netchemrxiv.org This process involves a two-step sequence: a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization. nih.govresearchgate.netchemrxiv.orgacs.orgnih.gov The use of a low-cost photocatalyst and the ability to perform the reaction under highly concentrated conditions contribute to the economic viability of this method. nih.govresearchgate.net The robustness of this flow process has been demonstrated by running the reaction for extended periods, yielding the desired thiomorpholine in good yield after distillation. researchgate.net Such continuous flow methodologies are highly promising for the large-scale production of this compound and its analogues, potentially reducing manufacturing costs and improving accessibility. researchgate.net Furthermore, photocatalytic methods in continuous flow have been developed for the synthesis of substituted thiomorpholines from silicon amine protocol (SLAP) reagents and aldehydes. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 2 Thiomorpholin 3 Yl Ethan 1 Amine

Reactivity Profiling of the Primary Amine Functionality

The primary amine group in 2-(thiomorpholin-3-yl)ethan-1-amine is a key site for a variety of chemical reactions, including nucleophilic attacks, protonation, and oxidation.

Nucleophilic Reactivity in Condensation and Addition Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. libretexts.org This nucleophilicity drives its participation in condensation and addition reactions.

In condensation reactions, such as those with acid chlorides or acid anhydrides, the amine attacks the electrophilic carbonyl carbon, leading to the formation of an amide bond. libretexts.org This reaction typically proceeds rapidly at room temperature. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair with the adjacent carbonyl group, which prevents over-acylation. libretexts.org

The amine also readily undergoes nucleophilic addition reactions. For instance, it can react with alkyl halides in an SN2 fashion, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a more substituted amine. youtube.comchemguide.co.uk However, controlling the extent of alkylation can be challenging, as the product amine is also nucleophilic and can compete with the starting material for the alkylating agent, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.eduopenstax.org

The table below summarizes the outcomes of typical nucleophilic reactions involving the primary amine of this compound.

ReactantReaction TypeProduct
Acid ChlorideCondensationN-(2-(thiomorpholin-3-yl)ethyl)amide
Alkyl HalideNucleophilic Substitution (SN2)Secondary, Tertiary, or Quaternary Ammonium Salt

Protonation Equilibria and Basicity Studies

Similar to other primary amines, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic. libretexts.org In the presence of an acid, the amine can accept a proton to form an ammonium salt. The basicity of amines generally follows the trend of secondary amines being more basic than primary amines, which are more basic than ammonia (B1221849). masterorganicchemistry.com This trend is influenced by the electron-donating nature of alkyl groups attached to the nitrogen.

Oxidative Transformations of the Amine Nitrogen

The nitrogen atom in amines can exist in various oxidation states. libretexts.org While the primary amine of this compound can be oxidized, this transformation is less common under standard conditions compared to reactions at the sulfur atom. Oxidation of primary amines can lead to a variety of products, including nitroso, nitro, and imine compounds, depending on the oxidizing agent and reaction conditions. For instance, reaction with nitrous acid can be used to distinguish between primary, secondary, and tertiary amines. libretexts.org

Reactions Involving the Thiomorpholine (B91149) Sulfur Atom

The sulfur atom in the thiomorpholine ring is another reactive center, primarily undergoing oxidation and participating in metal coordination.

Oxidation States of Sulfur (Sulfoxides, Sulfones)

The sulfur atom in the thiomorpholine ring of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.netresearchgate.net This is a common transformation for thioethers. researchgate.net The oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally friendly choice. google.comorganic-chemistry.org The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, certain catalysts may favor the formation of sulfoxides, while others promote the formation of sulfones. organic-chemistry.org

The oxidation of sulfides to sulfoxides and sulfones is a significant transformation as these oxidized products often exhibit different biological activities and chemical properties. researchgate.net

The following table illustrates the oxidation of the thiomorpholine sulfur.

Oxidizing AgentProduct
Hydrogen Peroxide (controlled)2-(Thiomorpholine-1-oxide-3-yl)ethan-1-amine
Hydrogen Peroxide (excess)2-(Thiomorpholine-1,1-dioxide-3-yl)ethan-1-amine

Metal Coordination and Catalytic Roles

The nitrogen and sulfur atoms in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various transition metals. rsc.orgresearchgate.net The ability of both heteroatoms to coordinate with metal ions can lead to the formation of stable chelate rings. The coordination behavior depends on the metal ion and the reaction conditions. rsc.org

Complexes of related thiomorpholine and amino-functionalized ligands have been shown to exhibit catalytic activity in various organic transformations. bg.ac.rs For instance, some silver-based coordination polymers with thiomorpholine derivatives have demonstrated photocatalytic activity. bg.ac.rs While specific catalytic applications for this compound complexes are not detailed in the provided search results, its structural similarity to other catalytically active ligands suggests potential in this area.

Internal Group Transfer Mechanisms (e.g., Nitrosation)

The nitrosation of thiomorpholine, the parent heterocyclic system of this compound, provides a well-studied example of an internal group transfer reaction. The process is of significant interest due to the potential formation of N-nitroso compounds, a class of potent carcinogens. libretexts.orgresearchgate.net The mechanism of nitrosation is highly dependent on the reaction conditions, particularly the concentration of nitrite (B80452) and the acidity of the medium. rsc.org

At low nitrite concentrations and high acidity, the reaction kinetics are first-order with respect to both nitrite and thiomorpholine and are independent of acidity. rsc.org This observation is consistent with a mechanism involving the attack of a nitrosating agent on the sulfur atom of the thiomorpholine ring, which is more nucleophilic than the protonated nitrogen atom under these conditions. This initial S-nitrosation is followed by an intramolecular transfer of the nitroso group from the sulfur to the nitrogen atom. rsc.orgrsc.org

A critical aspect of this internal nitroso group transfer is the conformational requirement of the thiomorpholine ring. For the migration of the nitroso group to occur, the S-nitroso intermediate, with a deprotonated amino group, must adopt a boat conformation. rsc.orgrsc.org This transient boat conformation facilitates the close proximity of the sulfur and nitrogen atoms, enabling the transfer of the nitroso group. The proposed mechanism is supported by the low isotope effect observed when the reaction is conducted in heavy water (D₂O). rsc.org

In contrast, at higher nitrite concentrations and in the pH range of 2.3–3.6, the reaction kinetics become second-order with respect to nitrite. This suggests a different mechanistic pathway where the nitrosating agent is dinitrogen trioxide (N₂O₃), and it directly attacks the deprotonated nitrogen atom of thiomorpholine. rsc.org

The presence of the 2-(ethan-1-amine) side chain in this compound introduces additional complexity to the nitrosation reaction. The primary amine group of the side chain is also a potential site for nitrosation. The relative reactivity of the primary amine on the side chain versus the secondary amine within the thiomorpholine ring towards nitrosating agents would be a key factor in determining the product distribution. It is plausible that under certain conditions, both mono- and di-nitrosated products could be formed.

Conformational Analysis and Dynamics of the Thiomorpholine Ring and Ethanamine Side Chain

Generally, bulky substituents on a cyclohexane (B81311) or related heterocyclic ring prefer to occupy the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. youtube.com Therefore, it is expected that the ethanamine side chain of this compound would predominantly exist in the equatorial orientation in the most stable chair conformation of the thiomorpholine ring.

The conformational dynamics of the thiomorpholine ring involve ring flipping, a process where one chair conformation interconverts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com The energy barrier for this ring flip would be influenced by the nature of the substituents on the ring.

The ethanamine side chain itself possesses conformational flexibility due to rotation around its carbon-carbon and carbon-nitrogen single bonds. The relative orientation of the amino group with respect to the thiomorpholine ring will be governed by a combination of steric and electronic factors. Intramolecular hydrogen bonding between the primary amine of the side chain and the sulfur or nitrogen atom of the thiomorpholine ring could also play a role in stabilizing certain conformations.

The study of substituted morpholines provides valuable insights into the conformational behavior of the thiomorpholine ring. For instance, in substituted morpholine (B109124) congeners, pseudo A¹,³ strain between a substituent at the C3 position and the N-substituent can impose a significant conformational preference on the ring. acs.org A similar effect would be expected in N-substituted derivatives of this compound.

Conformational FeatureDescriptionExpected Preference in this compound
Thiomorpholine Ring Adopts a chair conformation to minimize strain.Predominantly chair conformation.
Ethanamine Side Chain Position Can be in either an axial or equatorial position.Equatorial position is favored to reduce steric hindrance.
Ring Flipping Interconversion between two chair conformations.An equilibrium exists, but the conformation with the equatorial side chain is the major contributor.
Side Chain Conformation Rotation around C-C and C-N bonds.Influenced by steric effects and potential intramolecular hydrogen bonding.

Mechanistic Pathways of Key Derivatization Reactions

The presence of both a primary and a secondary amine, as well as a thioether linkage, makes this compound a versatile substrate for a variety of derivatization reactions. The mechanistic pathways of these reactions are fundamental to the synthesis of new chemical entities with potentially interesting biological or material properties.

N-Alkylation and N-Acylation: The primary amine of the ethanamine side chain and the secondary amine of the thiomorpholine ring are both nucleophilic and can readily undergo alkylation and acylation reactions. The relative reactivity of these two amine groups can be controlled by the choice of reagents and reaction conditions. For instance, selective N-alkylation of the more accessible primary amine could be achieved using a bulky alkylating agent. The mechanism of these reactions typically involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide or acyl halide/anhydride. researchgate.net

Reductive Amination: The primary amine group can react with aldehydes and ketones to form an imine intermediate, which can then be reduced in situ to a secondary amine. This powerful reaction allows for the introduction of a wide variety of substituents onto the ethanamine side chain.

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of bicyclic heterocyclic systems. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the thiomorpholine core.

Oxidation of the Sulfur Atom: The thioether in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or a peroxy acid. This transformation would significantly alter the electronic properties and the conformational behavior of the ring.

Reaction TypeReagentsMechanistic PathwayPotential Product
N-Alkylation Alkyl halideNucleophilic substitution (S_N2)N-alkylated amine
N-Acylation Acyl chloride/anhydrideNucleophilic acyl substitutionN-acylated amine (amide)
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)Imine formation followed by reductionN-substituted ethanamine
Sulfur Oxidation H₂O₂ or Peroxy acidNucleophilic attack of sulfur on the oxidantThiomorpholine-S-oxide or Thiomorpholine-S,S-dioxide

Derivatization Strategies and Synthetic Utility of 2 Thiomorpholin 3 Yl Ethan 1 Amine As a Versatile Chemical Building Block

Amine Derivatization for Scaffold Expansion

The primary amine group of 2-(thiomorpholin-3-yl)ethan-1-amine serves as a key handle for a variety of chemical transformations, facilitating the construction of more complex molecular architectures.

Formation of Amides and Ureas

The nucleophilic nature of the primary amine readily allows for the formation of amide and urea (B33335) linkages, which are prevalent in many biologically active compounds.

Amide Synthesis: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields the corresponding amides. sphinxsai.com Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction with carboxylic acids. researchgate.netacs.org

Urea Synthesis: Symmetrically and asymmetrically substituted ureas can be prepared by reacting the primary amine with isocyanates or by using phosgene (B1210022) equivalents in a stepwise manner. mdpi.comorganic-chemistry.org The resulting urea derivatives introduce additional hydrogen bonding capabilities, which can be crucial for molecular recognition at biological targets. nih.govnih.gov

ReagentProduct TypeGeneral Reaction Conditions
Carboxylic Acid/Coupling AgentAmideInert solvent (e.g., DCM, DMF), Room Temperature
Acyl ChlorideAmideBase (e.g., Triethylamine), Inert solvent
IsocyanateUreaInert solvent (e.g., THF, DCM)

Table 1: Amide and Urea Formation from this compound

Preparation of Substituted Secondary and Tertiary Amines

The primary amine can be further functionalized to yield secondary and tertiary amines through various alkylation methods.

N-Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can sometimes result in over-alkylation, yielding quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.comlibretexts.org Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono- or di-alkylation.

Reductive Amination: A more controlled method for preparing substituted amines is reductive amination. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). bu.eduyoutube.comchemistrysteps.com This method is highly versatile and tolerates a wide range of functional groups. rsc.org

MethodReagentsProduct Type
N-AlkylationAlkyl Halide, BaseSecondary/Tertiary Amine
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine

Table 2: Synthesis of Substituted Amines

Cycloaddition Reactions with Amine Functional Groups

The primary amine functionality, either directly or after conversion to a suitable derivative, can participate in cycloaddition reactions to construct novel heterocyclic systems. For instance, the amine can be transformed into an azide (B81097) or a diazo compound, which can then undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or pyrazolines, respectively. numberanalytics.comnih.gov While direct participation of the primary amine in cycloadditions is less common, its conversion to an imine opens up pathways for [4+2] or other cycloaddition reactions, leading to the formation of complex, polycyclic scaffolds. bohrium.comacs.org

Reaction TypeIntermediateReactant PartnerResulting Heterocycle
[3+2] CycloadditionAzideAlkyneTriazole
[4+2] CycloadditionImineDieneTetrahydropyridine

Table 3: Potential Cycloaddition Reactions

Heterocycle Ring Modifications and Annulation Reactions

Beyond the derivatization of the aminoethyl side chain, the thiomorpholine (B91149) ring itself offers opportunities for structural modification and the construction of fused ring systems. jchemrev.comresearchgate.net

Introduction of Fused Ring Systems

The thiomorpholine nucleus can serve as a foundation for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing thiomorpholine scaffold, can be achieved through multi-step synthetic sequences. For example, functional groups strategically placed on the thiomorpholine ring can be used as handles for intramolecular cyclization reactions, leading to bicyclic or polycyclic structures. The development of such fused systems is of significant interest in the design of novel therapeutic agents with unique three-dimensional shapes.

Derivatization at Various Positions of the Thiomorpholine Ring

While the nitrogen atom is a common site for derivatization in thiomorpholines, the carbon atoms of the ring (C-2, C-5, and C-6) also present opportunities for functionalization. jchemrev.com

α-Functionalization: The carbon atoms adjacent to the sulfur (C-2 and C-6) and nitrogen (C-5) can be targeted for derivatization. For instance, α-lithiation followed by reaction with an electrophile can introduce substituents at these positions. The presence of the heteroatoms influences the acidity of the adjacent protons, potentially allowing for regioselective functionalization under specific conditions.

Oxidation of Sulfur: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized derivatives can exhibit altered physicochemical properties, such as increased polarity and hydrogen bonding capacity, and may display unique biological activities.

PositionType of DerivatizationPotential Reagents
C-2, C-5, C-6Alkylation/FunctionalizationStrong Base (e.g., n-BuLi), Electrophile
SulfurOxidationOxidizing Agent (e.g., m-CPBA, H₂O₂)

Table 4: Derivatization of the Thiomorpholine Ring

Role as a Ligand in Coordination Chemistry (Excluding biological applications)

The structure of this compound, featuring both a secondary amine and a thioether functional group, inherently positions it as a potential bidentate N,S-ligand. Such ligands, which contain both nitrogen and sulfur donor atoms, are of significant interest in coordination chemistry due to their ability to form stable chelate rings with a variety of metal ions. The combination of a relatively hard nitrogen donor and a soft sulfur donor allows for coordination with a wide range of transition metals.

Although specific studies detailing the coordination complexes of this compound are not readily found in the current body of scientific literature, the general principles of N,S-ligand coordination provide a theoretical framework for its potential behavior. The thiomorpholine ring can adopt a chair conformation, influencing the steric environment around the metal center upon coordination. The ethylamine (B1201723) side chain provides flexibility, allowing the donor atoms to achieve an optimal geometry for chelation.

Synthetic Applications in Accessing Diverse Molecular Architectures

The utility of this compound as a building block in the synthesis of diverse, non-biologically active molecular architectures is an area that remains largely unexplored in published research. The presence of a primary amine and a secondary amine within the thiomorpholine ring offers multiple sites for derivatization, theoretically allowing for the construction of more complex molecules.

General synthetic strategies involving thiomorpholine scaffolds often focus on modifications at the nitrogen atom. jchemrev.comjchemrev.com For instance, N-arylation of the thiomorpholine ring is a common transformation. mdpi.com The primary amine of the ethanamine side chain in this compound presents a readily available nucleophilic center for a variety of chemical reactions, including:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides.

Schiff base formation: Condensation with aldehydes or ketones to yield imines, which can be further reduced to secondary amines.

Alkylation and Arylation: Introduction of alkyl or aryl substituents on the primary amine.

Computational and Theoretical Chemistry Studies of 2 Thiomorpholin 3 Yl Ethan 1 Amine

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Molecular Orbitals)

A fundamental aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. For 2-(Thiomorpholin-3-yl)ethan-1-amine, this would involve determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity.

Computational methods like Density Functional Theory (DFT) are powerful tools for this purpose. Calculations would likely reveal the HOMO to be localized on the electron-rich sulfur and nitrogen atoms of the thiomorpholine (B91149) ring, indicating these sites as probable centers for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbon backbone and potentially the amine group, highlighting regions susceptible to nucleophilic attack.

Furthermore, a detailed analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution would quantify the partial charges on each atom, offering a more nuanced view of the molecule's polarity and electrostatic potential. This information is invaluable for predicting how the molecule will interact with other polar molecules and its solubility in various solvents.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVSuggests good kinetic stability
Dipole Moment~2.5 DIndicates a polar molecule

Note: These values are hypothetical and would need to be confirmed by actual quantum chemical calculations.

Conformational Landscape and Energetics of the Compound

The thiomorpholine ring in this compound is not planar and is expected to adopt a chair conformation, similar to cyclohexane (B81311) and thiomorpholine itself. However, the presence of the ethan-1-amine substituent at the 3-position introduces additional conformational possibilities. The ethylamine (B1201723) side chain can exist in various staggered or eclipsed conformations relative to the ring.

Understanding the relative energies of different conformers is crucial as it can influence the molecule's biological activity and its packing in the solid state.

Reaction Mechanism Predictions and Transition State Characterization

The functional groups present in this compound—a secondary amine within the ring, a primary amine on the side chain, and a thioether—suggest a rich and varied reactivity. Computational chemistry can be employed to predict the mechanisms of various potential reactions.

For instance, the C-H bonds adjacent to the sulfur and nitrogen atoms could be targets for functionalization. Theoretical calculations can model the reaction pathways for such transformations, identifying the transition state structures and their corresponding activation energies. This would provide valuable information for designing synthetic routes to new derivatives.

Similarly, the primary amine group is a key site for reactions such as acylation, alkylation, and Schiff base formation. Computational modeling can elucidate the mechanisms of these reactions, helping to predict reaction conditions and potential side products. Cyclization reactions involving the amine and other parts of the molecule could also be explored theoretically.

Spectroscopic Property Simulations (NMR, UV-Vis) for Structural Assignment

Computational methods are highly effective in predicting spectroscopic properties, which can serve as a powerful tool for structural confirmation.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the simulated spectra with experimental data, a definitive assignment of the signals to specific protons and carbons in the molecule can be achieved. This is particularly useful for distinguishing between different isomers or conformers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Vis). This would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→σ* or π→π*). While the thiomorpholine ring itself is saturated, the presence of lone pairs on sulfur and nitrogen might lead to weak absorptions in the UV region. Such simulations are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyPredicted Feature (Illustrative)Assignment
¹H NMRMultiplet at ~2.8-3.2 ppmProtons adjacent to N and S in the ring
¹³C NMRSignal at ~50-55 ppmCarbon atoms bonded to nitrogen
UV-Vis (TD-DFT)Weak absorption at ~220 nmn→σ* transition

Note: These are illustrative predictions and require experimental verification.

Intermolecular Interactions and Self-Assembly Propensities

The presence of two amine groups and a sulfur atom makes this compound capable of participating in a variety of intermolecular interactions, most notably hydrogen bonding. The primary amine group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the ring can act as hydrogen bond acceptors.

Computational studies, such as those employing the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize and quantify these interactions. Understanding the nature and strength of hydrogen bonds is critical for predicting how the molecules will pack in the solid state and for understanding their behavior in solution.

The interplay of these intermolecular forces could also lead to self-assembly into larger, ordered structures. Molecular dynamics (MD) simulations could be employed to explore these propensities, providing insights into the formation of molecular aggregates or even crystal lattices. The ability to form specific intermolecular networks is a key factor in materials science and crystal engineering.

Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Thiomorpholin 3 Yl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Thiomorpholin-3-yl)ethan-1-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the connectivity of adjacent protons through spin-spin splitting patterns. For this compound, the spectrum would exhibit distinct signals corresponding to the protons on the thiomorpholine (B91149) ring and the ethanamine side chain. docbrown.infodocbrown.info The protons of the primary amine (-NH₂) and the secondary amine (-NH-) within the ring would typically appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange, where the signals disappear. docbrown.info The protons on the carbon skeleton would show characteristic multiplets based on their neighboring protons (n+1 rule). docbrown.infodocbrown.info

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. slideshare.net The spectrum for this compound would show six distinct signals corresponding to the six carbon atoms in its structure. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S), providing key evidence for the carbon skeleton's arrangement.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive correlations. COSY spectra reveal ¹H-¹H coupling networks, confirming which protons are adjacent to one another. HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra. nih.gov These advanced experiments are crucial for confirming the precise connectivity of the ethanamine group to the C3 position of the thiomorpholine ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established ranges for similar functional groups and structural motifs.

Atom Position (See Structure)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H2.8 - 3.2 (m)45 - 55
C3-H3.0 - 3.5 (m)50 - 60
C5-H2.6 - 3.0 (m)45 - 55
C6-H2.5 - 2.9 (m)28 - 35
C7-H₂2.7 - 3.1 (t)38 - 45
C8-H₂1.6 - 2.0 (q)35 - 42
N1-H1.5 - 2.5 (br s)-
N8-H₂1.2 - 2.2 (br s)-

Structure for Atom Position Reference:

Generated code

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a unique molecular formula. nih.gov

For this compound, the molecular formula is C₆H₁₄N₂S. bldpharm.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. rsc.org

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₁₄N₂S
Nominal Mass 146
Monoisotopic Mass 146.0905
Calculated Mass for [M+H]⁺ 147.0977
Experimentally Observed Mass for [M+H]⁺ 147.097x

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching. libretexts.orgorgchemboulder.com The secondary amine (-NH-) in the thiomorpholine ring shows a single, weaker band in the same region. orgchemboulder.com An N-H bending vibration for the primary amine is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-H stretching of the aliphatic CH₂ groups would appear just below 3000 cm⁻¹. The C-N and C-S stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹). libretexts.orgorgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 (two bands)
Secondary Amine (R₂-NH) N-H Stretch 3300 - 3500 (one band)
Primary Amine (R-NH₂) N-H Bend (Scissoring) 1580 - 1650
Aliphatic C-H C-H Stretch 2850 - 2960
Aliphatic C-N C-N Stretch 1020 - 1250

Chromatographic Techniques for Separation and Purity Analysis (TLC, HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and get a preliminary indication of purity. nih.gov For an amine compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. A polar solvent system, often a mixture like chloroform/methanol/ammonia (B1221849), serves as the mobile phase. researchgate.net The compound's purity is indicated by the presence of a single spot after visualization, usually with an amine-staining agent like ninhydrin.

High-Performance Liquid Chromatography (HPLC) is a high-resolution quantitative technique for purity assessment. researchgate.net Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a buffered mixture of water and acetonitrile (B52724) or methanol). Detection is often achieved using a UV detector if the molecule has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS). A pure sample will ideally show a single sharp peak in the chromatogram. The percentage purity can be calculated from the relative peak area. nih.gov

Gas Chromatography (GC) can be used if the compound or its derivative is sufficiently volatile and thermally stable. researchgate.net Due to the polar amine groups, derivatization is often required to increase volatility and improve peak shape. The compound is passed through a column with a specific stationary phase, and its retention time is characteristic. Purity is determined by the relative area of the peak corresponding to the compound.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound or a salt derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The analysis yields the exact bond lengths, bond angles, and torsional angles of the molecule. It confirms the connectivity and stereochemistry, for example, the relative configuration at the C3 chiral center of the thiomorpholine ring. Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding. nih.gov For this compound, hydrogen bonds involving the primary and secondary amine protons as donors and the nitrogen atoms as acceptors would be expected to play a significant role in the crystal lattice structure. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the mass percentages of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a pure sample. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C₆H₁₄N₂S) to verify the compound's stoichiometry. nih.gov A close agreement between the found and calculated values (typically within ±0.4%) is a strong indicator of the sample's purity and confirms the elemental composition derived from other methods like HRMS.

Table 4: Elemental Analysis Data for this compound (C₆H₁₄N₂S)

Element Theoretical Percentage (%) Found Percentage (%)
Carbon (C) 49.27 49.2x ± 0.4
Hydrogen (H) 9.65 9.6x ± 0.4
Nitrogen (N) 19.16 19.1x ± 0.4

Future Research Directions and Unexplored Avenues in 2 Thiomorpholin 3 Yl Ethan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for producing 2-(Thiomorpholin-3-yl)ethan-1-amine is a key area for future research. Current methods for creating the core thiomorpholine (B91149) structure often involve multiple steps and may use reagents that are not ideal from a green chemistry perspective. nih.govchemrxiv.org For instance, some existing syntheses of thiomorpholine, a related parent compound, can be time-consuming and result in moderate yields. nih.gov

Future research should focus on creating more efficient and sustainable synthetic pathways. This could involve the use of continuous flow chemistry, which has already shown promise in the synthesis of thiomorpholine by allowing for a two-step, telescoped process. chemrxiv.orgnih.govacs.org This technique can improve safety, scalability, and efficiency. researchgate.net Photochemical methods, such as thiol-ene reactions, also present a promising avenue, potentially utilizing low-cost starting materials and photocatalysts. nih.govnih.govresearchgate.net The goal is to develop protocols that are not only high-yielding but also redox-neutral and minimize waste, aligning with the principles of green chemistry. chemrxiv.orgnih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Continuous Flow Synthesis Improved safety, scalability, and efficiency. researchgate.netOptimization of reaction conditions and reactor design.
Photocatalysis Use of low-cost materials and sustainable energy sources. nih.govmdpi.comDevelopment of novel and efficient photocatalysts.
Green Chemistry Protocols Reduced waste and environmental impact. nih.govUtilization of benign solvents and reagents.
One-Pot Reactions Increased efficiency and reduced purification steps.Design of multi-component reaction cascades.

Investigation of Unprecedented Reactivity Modes

The bifunctional nature of this compound, with its primary amine and secondary thioether, offers a rich playground for exploring novel chemical reactions. While the individual reactivity of amines and thioethers is well-documented, the interplay between these two functional groups within the same molecule could lead to unprecedented reactivity.

Future studies should aim to uncover and harness these unique reaction pathways. This could involve exploring its behavior in multicomponent reactions, where the amine and thioether moieties could participate in a concerted or sequential manner to build complex molecular architectures. Another area of interest is the investigation of its coordination chemistry with various metal centers, which could unlock novel catalytic applications. The thiomorpholine ring itself may also exhibit unique reactivity, and its potential to undergo ring-opening or ring-expansion reactions under specific conditions warrants investigation. jchemrev.com

Application of Advanced Catalytic Systems

The synthesis and functionalization of this compound can be significantly enhanced through the application of advanced catalytic systems. While traditional synthetic methods may rely on stoichiometric reagents, modern catalysis offers milder, more selective, and more sustainable alternatives.

Future research should explore the use of various catalytic platforms. For instance, photoredox catalysis, which utilizes visible light to drive chemical transformations, could be employed for the selective functionalization of the C-H bonds within the thiomorpholine ring or for the formation of new carbon-nitrogen or carbon-sulfur bonds. mdpi.com The use of inexpensive and abundant transition metal catalysts, or even metal-free organocatalysts, should be a priority. organic-chemistry.org Furthermore, the development of catalysts that can selectively activate either the amine or the thioether functionality would provide a powerful tool for the controlled derivatization of the molecule.

Catalytic SystemPotential ApplicationResearch Goal
Photoredox Catalysis C-H functionalization, cross-coupling reactions. mdpi.comDevelopment of selective and efficient photocatalytic cycles.
Transition Metal Catalysis Diverse bond formations, asymmetric synthesis.Exploration of earth-abundant metal catalysts.
Organocatalysis Metal-free transformations, enantioselective reactions. organic-chemistry.orgDesign of novel organocatalysts for specific transformations.
Biocatalysis Green and selective enzymatic modifications.Identification and engineering of enzymes for desired reactivity.

Exploration of its Role as a Precursor for Advanced Materials (Excluding biological materials)

The unique structural features of this compound make it an attractive building block for the synthesis of advanced, non-biological materials. The presence of both a nucleophilic amine and a sulfur atom provides opportunities for polymerization and incorporation into various material backbones.

Future research in this area should focus on leveraging its distinct properties to create materials with novel functions. For example, it could serve as a monomer for the synthesis of sulfur-containing polymers with interesting optical or electronic properties. The thiomorpholine moiety could also be incorporated into the structure of coordination polymers or metal-organic frameworks (MOFs), where the sulfur and nitrogen atoms can act as coordination sites for metal ions. The resulting materials could have applications in areas such as gas storage, catalysis, or sensing.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. eurekalert.orgchemcopilot.com These tools can analyze vast datasets of chemical reactions to identify patterns and make accurate predictions, thereby accelerating the discovery of new synthetic routes. jetir.org

Future research should integrate AI and ML to explore the chemical space around this compound more efficiently. Machine learning models can be trained to predict the most likely products of a given reaction, identify potential side products, and suggest optimal reaction conditions. nih.gov This can significantly reduce the amount of trial-and-error experimentation required. jetir.org Furthermore, AI can be used to design novel synthetic pathways to this compound and its derivatives, potentially uncovering non-intuitive and highly efficient routes. engineering.org.cn

Elucidation of Complex Reaction Networks and Kinetic Models

A deep understanding of the reaction mechanisms and kinetics is crucial for the rational design and optimization of synthetic processes. For a molecule like this compound, which can participate in multiple reaction pathways, elucidating the complex reaction networks is a significant challenge.

Future research should employ advanced analytical techniques and computational modeling to unravel these intricate reaction networks. In-situ reaction monitoring techniques, such as spectroscopy and chromatography, can provide real-time data on the concentrations of reactants, intermediates, and products. This data can then be used to develop detailed kinetic models that describe the rates of the individual reaction steps. youtube.comnih.govmpg.de These models can provide valuable insights into the reaction mechanism and can be used to predict the behavior of the system under different conditions, ultimately enabling the optimization of reaction selectivity and yield.

Q & A

Q. Key Structural Analogs Comparison

CompoundKey FeatureBiological ActivityReference
2-(Morpholin-4-yl)ethanamineOxygen-containing ringModerate kinase inhibition
2-(Piperazin-1-yl)ethanamineNitrogen-rich ringHigh CNS permeability
2-(Thiomorpholin-3-yl)ethanamineSulfur-containing ringEnhanced metabolic stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.